Lipophilicity Control: SCF2H vs. SCF3 and CHF2 vs. CF3 Substituent Effects
The target compound contains a difluoromethyl (CHF2) group rather than a trifluoromethyl (CF3) group. The CHF2 group is a hydrogen‑bond donor (similar to aniline NH), whereas CF3 is only a weak hydrogen‑bond acceptor [1]. Moreover, the Hansch lipophilicity coefficient (π) for the SCF2H substituent is 0.68, compared to 1.44 for SCF3, demonstrating that the target compound is substantially less lipophilic than its trifluoromethylthio counterpart [2]. This difference translates to improved aqueous solubility and potentially reduced off‑target binding due to lower membrane partitioning.
Supports moderate logP for ADME balance
Hansch π class‑level values; verify in specific scaffold
| Evidence Dimension | Lipophilicity (Hansch π coefficient) |
|---|---|
| Target Compound Data | π (SCF2H) = 0.68 |
| Comparator Or Baseline | SCF3 group: π = 1.44 |
| Quantified Difference | Δπ = 0.76 (SCF2H is ~47% less lipophilic than SCF3) |
| Conditions | Calculated Hansch π values for substituent groups |
Why This Matters
Procurement teams should select this compound when the target drug candidate requires moderate lipophilicity to balance potency and ADME properties, avoiding the excessive logP associated with SCF3 analogs.
- [1] Marciano, D. scite author profile. Difluoromethyl anisoles and thioanisoles: druglike properties, hydrogen bonding, and lipophilicity. https://scite.ai (accessed 2026-05-10). View Source
- [2] 先进氟氮材料全国重点实验室. 二氟甲硫基与三氟甲硫基性质对比. https://www.fncm.ac.cn (accessed 2026-05-10). View Source
